((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate
Overview
Description
((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate is a useful research compound. Its molecular formula is C13H14BrFN2O7 and its molecular weight is 409.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine is the viral DNA/RNA synthesis process . This compound is a potent antiviral agent and has demonstrated efficacy against various viruses, including influenza and herpes simplex viruses .
Mode of Action
5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine inhibits viral replication by interfering with the viral DNA/RNA synthesis process . It is incorporated into the viral DNA/RNA, thereby disrupting the normal replication process .
Biochemical Pathways
The compound affects the DNA synthesis pathway during the S phase of the cell cycle . By incorporating itself into the DNA, it disrupts the normal DNA replication process, thereby inhibiting the proliferation of cells .
Result of Action
The molecular effect of the compound’s action is the disruption of the viral DNA/RNA synthesis process , leading to inhibited viral replication . On a cellular level, it can stimulate cellular differentiation and maturation in certain cell lines, while inhibiting differentiation in others .
Action Environment
The action, efficacy, and stability of 5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine can be influenced by various environmental factors. For instance, the storage temperature of the compound is recommended to be 2~8°C , suggesting that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine inhibits viral replication by interfering with the viral DNA/RNA synthesis process. It is incorporated into DNA during the S phase of the cell cycle . This compound is immunochemically detectable and can be incorporated into DNA instead of thymidine .
Cellular Effects
5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine has been used to label cells in the S-phase of the cell cycle and primary hepatocytes during cell proliferation studies . It stimulates cellular differentiation and maturation in leukemia cell lines, while it inhibits differentiation of friend erythroleukemia cells .
Temporal Effects in Laboratory Settings
The effects of 5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine over time in laboratory settings are yet to be fully elucidated. It is known that it is used to label cells in the S-phase of the cell cycle during cell proliferation studies .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(15)12(24-8)17-3-7(14)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)/t8-,9-,10-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBDBWHTVDEDMG-DNRKLUKYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)F)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Br)F)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.